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Compound of Interest

Compound Name: 3-Amino-1-hydroxypyrrolidin-2-one

Cat. No.: B086468

An In-depth Technical Guide to (R)-(+)-HA-966

Introduction

(R)-(+)-HA-966, or (R)-(+)-3-amino-1-hydroxy-pyrrolidin-2-one, is a pharmacologically
significant compound that acts as a selective, low-efficacy partial agonist at the glycine
modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its unique interaction
with the NMDA receptor complex confers upon it distinct neuroprotective and anticonvulsant
properties.[3][4] This technical guide provides a comprehensive overview of the chemical,
physical, and pharmacological properties of (R)-(+)-HA-966, with a focus on its mechanism of
action, stereoselectivity, and the experimental methodologies used to characterize it. This
document is intended for researchers, scientists, and professionals in the field of drug
development and neuroscience.

Chemical and Physical Properties

(R)-(+)-HA-966 is the dextrorotatory enantiomer of the racemic compound HA-966. Its
fundamental chemical and physical characteristics are summarized below.
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Property Value Reference

(3R)-3-amino-1-
IUPAC Name o [3]
hydroxypyrrolidin-2-one

Molecular Formula CaHsN20:2 [31[5]

Molecular Weight 116.12 g/mol [31[5]

CAS Number 123931-04-4 [5]

Solubility Soluble to 100 mM in water [5]

Purity >98% [5]
Desiccate at Room

Storage [5]
Temperature

Pharmacology and Mechanism of Action

The primary pharmacological activity of (R)-(+)-HA-966 is centered on its interaction with the
NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning,
and memory. Unlike competitive NMDA antagonists that bind to the glutamate site or channel
blockers like MK-801, (R)-(+)-HA-966 acts on the strychnine-insensitive glycine co-agonist site.

[2][6]

The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist,
typically glycine or D-serine. (R)-(+)-HA-966 functions as a partial agonist at this glycine site.[1]
[7] This means that while it binds to the receptor, it elicits a response that is lower than that of a
full agonist. Even at high concentrations, it does not completely inhibit NMDA responses, which
is characteristic of a low-efficacy partial agonist.[1][7] This property allows it to modulate, rather
than completely block, NMDA receptor function, which may contribute to its favorable safety
profile compared to other NMDA antagonists.[3]
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Caption: NMDA Receptor Signaling Pathway and Site of (R)-(+)-HA-966 Action.

Stereoselectivity

A critical aspect of HA-966's pharmacology is the distinct activity of its enantiomers. The
racemic mixture contains both the (R)-(+)- and (S)-(-)-enantiomers, which have markedly
different pharmacological profiles.[2][3]

* (R)-(+)-HA-966: This enantiomer is responsible for the selective antagonism at the
glycine/NMDA receptor site.[1][2] This activity accounts for its observed anticonvulsant and
neuroprotective effects.[4]

e (S)-(-)-HA-966: In contrast, this enantiomer is only weakly active at the NMDA receptor.[1][2]
Its primary effects are sedative, ataxic, and muscle relaxant, similar to gamma-butyrolactone
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(GBL).[2][3] It is significantly more potent in producing sedation than the (R)-(+)-enantiomer.

[2]

This stereoselectivity underscores the importance of using the resolved (R)-(+)-enantiomer for
studies targeting NMDA receptor modulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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